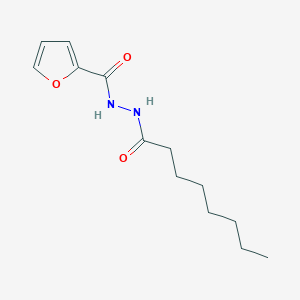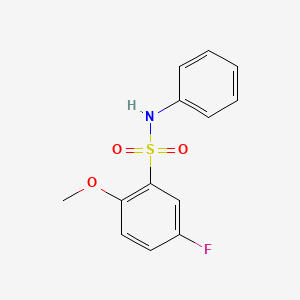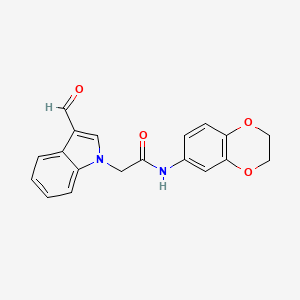![molecular formula C19H16BrN3O B4755561 N-benzyl-2-[(4-bromophenyl)amino]nicotinamide](/img/structure/B4755561.png)
N-benzyl-2-[(4-bromophenyl)amino]nicotinamide
Descripción general
Descripción
N-benzyl-2-[(4-bromophenyl)amino]nicotinamide, also known as BPN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPN belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential molecules involved in various biological processes, including energy metabolism, DNA repair, and cell signaling.
Mecanismo De Acción
N-benzyl-2-[(4-bromophenyl)amino]nicotinamide works by increasing the levels of NAD+ in cells, which can activate sirtuins and promote various cellular processes, including energy metabolism, DNA repair, and cell signaling. This compound also inhibits the activity of PARP, which can sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, this compound can improve mitochondrial function and reduce oxidative stress, which can be beneficial in the treatment of neurodegenerative diseases and metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increasing the levels of NAD+ in cells, activating sirtuins, inhibiting the activity of PARP, improving mitochondrial function, and reducing oxidative stress. These effects can have significant implications for various diseases, including cancer, neurodegenerative diseases, and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-[(4-bromophenyl)amino]nicotinamide has several advantages for lab experiments, including its synthetic availability, high purity, and stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosages and experimental conditions when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-benzyl-2-[(4-bromophenyl)amino]nicotinamide, including identifying its specific targets and mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, the development of new synthetic methods for this compound and its analogs can provide new opportunities for the discovery of novel therapeutic agents.
Aplicaciones Científicas De Investigación
N-benzyl-2-[(4-bromophenyl)amino]nicotinamide has been shown to have potential therapeutic applications in various fields of scientific research, including cancer, neurodegenerative diseases, and metabolic disorders. This compound has been reported to increase the levels of NAD+ in cells, which can activate sirtuins, a family of proteins that play a crucial role in regulating cellular metabolism and aging. This compound has also been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can sensitize cancer cells to chemotherapy and radiation therapy. Additionally, this compound has been reported to improve mitochondrial function and reduce oxidative stress, which can be beneficial in the treatment of neurodegenerative diseases and metabolic disorders.
Propiedades
IUPAC Name |
N-benzyl-2-(4-bromoanilino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-15-8-10-16(11-9-15)23-18-17(7-4-12-21-18)19(24)22-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFMZCPSWFNKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4755484.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B4755492.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-thienyl)acrylamide](/img/structure/B4755497.png)
![4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4755519.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(2-furyl)-1-methylpropyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4755520.png)

![N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4755536.png)
![N-{4-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4755546.png)
![4-bromo-1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4755554.png)


![3-(2-fluorophenyl)-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B4755566.png)
![2-(benzylamino)-3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4755571.png)